molecular formula C19H22N2O B10924968 N'-[(1E)-1-(2,4-dimethylphenyl)ethylidene]-3,4-dimethylbenzohydrazide

N'-[(1E)-1-(2,4-dimethylphenyl)ethylidene]-3,4-dimethylbenzohydrazide

Cat. No.: B10924968
M. Wt: 294.4 g/mol
InChI Key: JJGLWICZMCUIKH-CAPFRKAQSA-N
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Description

N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazide functional group, which is often associated with significant biological activity.

Preparation Methods

The synthesis of N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE typically involves the condensation of 2,4-dimethylphenylhydrazine with 3,4-dimethylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This compound is known to target enzymes involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE can be compared with other similar compounds such as:

N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE stands out due to its unique combination of hydrazide and dimethylphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

N-[(E)-1-(2,4-dimethylphenyl)ethylideneamino]-3,4-dimethylbenzamide

InChI

InChI=1S/C19H22N2O/c1-12-6-9-18(15(4)10-12)16(5)20-21-19(22)17-8-7-13(2)14(3)11-17/h6-11H,1-5H3,(H,21,22)/b20-16+

InChI Key

JJGLWICZMCUIKH-CAPFRKAQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C(=N/NC(=O)C2=CC(=C(C=C2)C)C)/C)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=NNC(=O)C2=CC(=C(C=C2)C)C)C)C

Origin of Product

United States

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